molecular formula C10H10ClNO3 B7951133 Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B7951133
M. Wt: 227.64 g/mol
InChI Key: LEJNFDHANYGWLD-UHFFFAOYSA-N
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Description

Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a chemical compound with the molecular formula C10H10ClNO3 It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid.

    Reduction: Formation of 7-chloro-5-hydroxy-1,2,3,5-tetrahydroindolizine-8-carboxylate.

    Substitution: Formation of various substituted indolizine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
  • 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
  • 7-chloro-5-hydroxy-1,2,3,5-tetrahydroindolizine-8-carboxylate

Uniqueness

Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 7-chloro-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-15-10(14)9-6(11)5-8(13)12-4-2-3-7(9)12/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJNFDHANYGWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 1a (8.0 g, 38.3 mmol) was stirred in phosphorous oxychloride (20 mL, 218 mmol) at RT. Dimethylaniline (1 mL, 7.9 mmol) was added, and the reaction stirred for 16 h. The solution was concentrated in vacuo, quenched with ice, and made basic with sat. NaHCO3 solution. The aqueous solution was concentrated in vacuo. The residue was taken up in a 20% MeOH/CH2Cl2 and insoluble inorganic salts were removed by filtration. Organics were concentrated and purified by silica gel chromatography (75% EtOAc/CH2Cl2) to give 6.02 g (69%) of compound 1b as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 6.46 (s, 1H), 3.99 (t, 2H, J=7.6 Hz), 3.78 (s, 3H), 3.30 (t, 2H, J=7.6 Hz), 2.04-2.14 (m, 2H). MS (ES) [m⇄H] calc'd for C10H10ClNO3, 228, 230. found 228, 230.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
69%

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